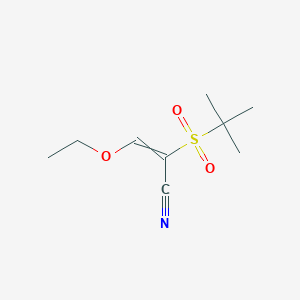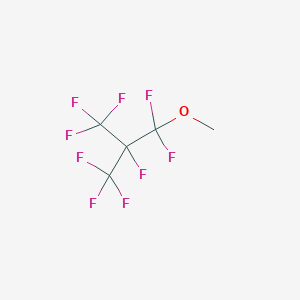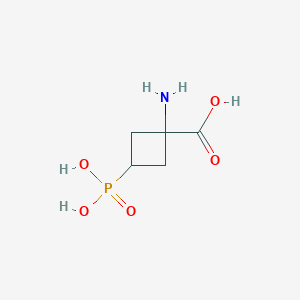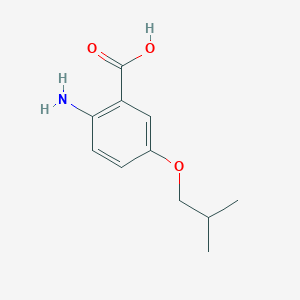
Benzoic acid,2-amino-5-(2-methylpropoxy)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-isobutoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the second position and an isobutoxy group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-isobutoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of a suitable precursor, followed by reduction and subsequent substitution reactions. For example, starting with m-toluic acid, nitration can be performed using nitric acid to yield 2-nitro-3-toluic acid. This intermediate can then be reduced to 2-amino-3-methylbenzoic acid using a hydrogenation catalyst in the presence of a hydrogen atmosphere . The final step involves the substitution of the methyl group with an isobutoxy group under appropriate reaction conditions.
Industrial Production Methods
Industrial production of 2-Amino-5-isobutoxybenzoic acid typically involves large-scale nitration and reduction processes, followed by efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-isobutoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation catalysts such as palladium on carbon are frequently used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Amino-5-isobutoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The isobutoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isobutoxy group.
2-Amino-5-bromobenzoic acid: Contains a bromine atom instead of an isobutoxy group.
Uniqueness
2-Amino-5-isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
169283-23-2 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-amino-5-(2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C11H15NO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
NEPCERJDNFXKOX-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC(=C(C=C1)N)C(=O)O |
Kanonische SMILES |
CC(C)COC1=CC(=C(C=C1)N)C(=O)O |
Synonyme |
Benzoic acid, 2-amino-5-(2-methylpropoxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)
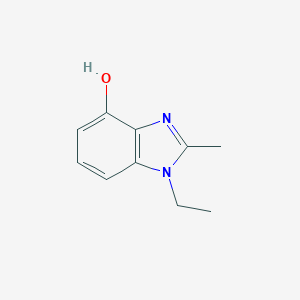
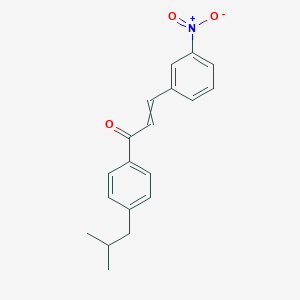
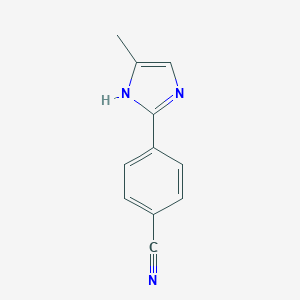
![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
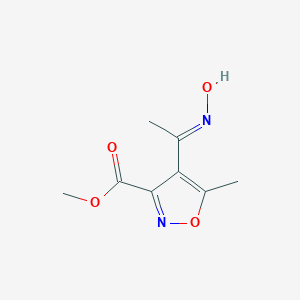

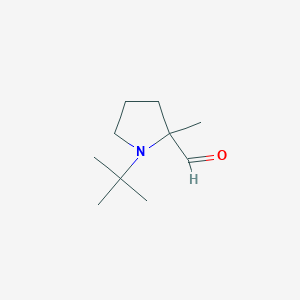
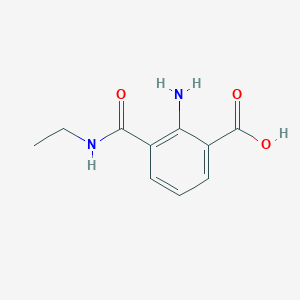
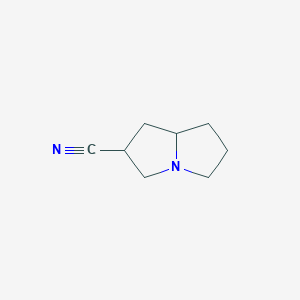
![1-[(difluoromethyl)sulfanyl]-4-isothiocyanatobenzene](/img/structure/B68911.png)
